molecular formula C28H29ClN6O3 B11027890 (2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B11027890
M. Wt: 533.0 g/mol
InChI Key: YTPTTXSUZQNAKQ-UXBLZVDNSA-N
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Description

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves multiple steps, including the formation of the indole nucleus, the introduction of the chloro group, and the coupling of the different functional groups. The synthetic routes and reaction conditions for this compound are complex and require precise control of temperature, pH, and reaction time. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis and flow chemistry to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral, anticancer, and antimicrobial agent . In medicine, it may be explored for its therapeutic potential in treating various diseases. In industry, it can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE can be compared with other indole derivatives, such as tryptophan, indole-3-acetic acid, and various synthetic indole-based drugs . Its uniqueness lies in its specific functional groups and the combination of the indole nucleus with other aromatic and heterocyclic systems, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C28H29ClN6O3

Molecular Weight

533.0 g/mol

IUPAC Name

(E)-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C28H29ClN6O3/c1-17-13-18(2)33-28(32-17)35-27(30-12-11-20-16-31-23-8-7-21(29)15-22(20)23)34-26(36)10-6-19-5-9-24(37-3)25(14-19)38-4/h5-10,13-16,31H,11-12H2,1-4H3,(H2,30,32,33,34,35,36)/b10-6+

InChI Key

YTPTTXSUZQNAKQ-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C=CC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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